Bienvenue dans la boutique en ligne BenchChem!

5'-Hydroxy Thalidomide

Species-Specific Metabolism Pharmacokinetics Teratogenicity Models

Authentic 5'-Hydroxy Thalidomide (CAS 203450-07-1, ≥98% purity) is the indispensable glutarimide-hydroxylated metabolite for species-specific thalidomide research. Unlike the parent drug or the phthalimide-hydroxylated regioisomer (5-hydroxythalidomide), only this compound accurately replicates rodent metabolic deactivation pathways and distinct cereblon (CRBN) neosubstrate recruitment profiles. Essential for cross-species pharmacokinetic/toxicology studies, PBPK model validation (metabolic ratios: rat 0.05, rabbit 0.01), and LC-MS/MS method development (MS/MS transition m/z 273.2 → 146.1). Substitution compromises experimental fidelity.

Molecular Formula C₁₃H₁₀N₂O₅
Molecular Weight 274.23
CAS No. 203450-07-1
Cat. No. B1140232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Hydroxy Thalidomide
CAS203450-07-1
Synonymscis-5-Hydroxy-3-phthalimidoglutarimide;  2-(5-Hydroxy-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione; _x000B_rel-2-[(3R,5S)-5-Hydroxy-2,6-dioxo-3-piperidinyl]-1H-isoindole-1,3(2H)-dione; 
Molecular FormulaC₁₃H₁₀N₂O₅
Molecular Weight274.23
Structural Identifiers
SMILESC1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18)
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Hydroxy Thalidomide (CAS 203450-07-1) as a Defined Thalidomide Metabolite: Core Characteristics and Analytical Identity for Research Procurement


5'-Hydroxy Thalidomide (CAS 203450-07-1) is a primary oxidative metabolite of thalidomide, generated by cytochrome P450-mediated hydroxylation at the 5'-position of the glutarimide ring [1]. It exists as a mixture of cis- and trans-diastereomers and serves as a critical tool for investigating species-specific differences in thalidomide metabolism and teratogenicity, with rodent models exhibiting extensive conversion to this deactivated metabolite in contrast to human and rabbit systems [2]. The compound is supplied as a research-grade analytical standard, typically with purity ≥98%, for use in in vitro metabolism studies, pharmacokinetic assays, and cereblon (CRBN)-dependent protein degradation research .

Why 5'-Hydroxy Thalidomide (CAS 203450-07-1) Cannot Be Substituted by In-Class Analogs or Parent Compound: Metabolic Fate and Species-Specific Activity


The research utility of 5'-Hydroxy Thalidomide is strictly dependent on its precise chemical identity as the glutarimide-hydroxylated metabolite. Substitution with the parent compound thalidomide or the regioisomeric 5-hydroxythalidomide (phthalimide-hydroxylated) fails to reproduce critical experimental outcomes because these analogs exhibit fundamentally different species-specific metabolic fates, CRBN neosubstrate recruitment profiles, and intrinsic biological activities [1]. For instance, the enzymatic generation of 5'-hydroxythalidomide is the predominant metabolic pathway in rodents and is associated with species-dependent teratogenicity, making the authentic metabolite indispensable for accurate cross-species pharmacology and toxicology studies [2].

Quantitative Differentiation of 5'-Hydroxy Thalidomide (CAS 203450-07-1) from Key Comparators: A Procurement-Focused Evidence Guide


Metabolic Pathway Dominance in Rodent Models: 5'-Hydroxythalidomide vs. 5-Hydroxythalidomide

In rats, the primary oxidative metabolism of thalidomide predominantly yields 5'-hydroxythalidomide, which undergoes extensive secondary conjugation to sulfate and glucuronide forms. This pathway represents a deactivation route and is quantitatively dominant over the formation of 5-hydroxythalidomide [1]. This species-specific metabolic preference has profound implications for experimental model selection and data interpretation.

Species-Specific Metabolism Pharmacokinetics Teratogenicity Models

Differential CRBN Neosubstrate Recruitment: 5'-Hydroxythalidomide vs. 5-Hydroxythalidomide

While both 5'-hydroxythalidomide and 5-hydroxythalidomide act as molecular glues inducing CRBN-dependent protein degradation, their substrate specificities differ. Notably, 5-hydroxythalidomide exhibits enhanced and specific degradation of SALL4, a key transcription factor linked to thalidomide teratogenicity, through a mechanism involving an expanded hydrogen-bonding network with water molecules [1]. In contrast, 5'-hydroxythalidomide is formed as a major metabolite in rodents but its direct CRBN-mediated degradation activity, particularly for SALL4, is not equivalently characterized in the same structural studies, indicating distinct functional roles [2]. This structural and functional divergence highlights the non-interchangeable nature of these metabolites in mechanistic studies.

Targeted Protein Degradation Cereblon (CRBN) IMiD Selectivity

Metabolic Clearance Ratio: 5'-Hydroxythalidomide vs. 5-Hydroxythalidomide in Rabbit and Rodent Models

Physiologically based pharmacokinetic (PBPK) modeling in rabbits and rats provides quantitative metabolic clearance ratios that differentiate the formation of 5'-hydroxythalidomide and 5-hydroxythalidomide. In rabbits, a thalidomide-sensitive species, both metabolites are formed with equal metabolic clearance ratios [1]. In contrast, in rats, the metabolic ratio for conversion to unconjugated 5'-hydroxythalidomide is substantially higher, indicating a dominant pathway toward this metabolite [2]. These quantitative differences are essential for accurately modeling species-specific drug disposition and toxicity.

Pharmacokinetics PBPK Modeling Species Differences

Analytical Quantification: Validated LC-MS/MS Parameters for 5'-Hydroxy Thalidomide

A validated LC-MS/MS method for the simultaneous determination of thalidomide, 5-hydroxythalidomide, and 5'-hydroxythalidomide in human plasma provides essential quantitative parameters. The method specifies distinct mass transitions and calibration ranges for each analyte, enabling accurate and specific quantification [1]. The unique MS/MS transition for 5'-hydroxythalidomide (m/z 273.2 → 146.1) differentiates it from 5-hydroxythalidomide (m/z 273.2 → 161.3), a critical distinction for unambiguous bioanalytical measurement [1].

Bioanalysis LC-MS/MS Metabolite Quantification

Optimal Research and Industrial Application Scenarios for 5'-Hydroxy Thalidomide (CAS 203450-07-1) Procurement


Species-Specific Teratogenicity and Toxicology Studies in Rodent Models

5'-Hydroxy Thalidomide is the predominant metabolite formed in rodents, which are resistant to thalidomide-induced teratogenicity. This metabolite serves as a critical analytical standard and research tool for quantifying species-specific metabolic deactivation pathways [1]. Studies requiring accurate measurement of this metabolite in rat or mouse plasma, or investigations into the mechanistic basis of species differences in teratogenic response, are primary applications where procurement of this specific compound is non-negotiable [2].

Cereblon (CRBN) Neosubstrate Profiling and Degradation Mechanism Studies

Research focused on differentiating the CRBN neosubstrate recruitment profiles of thalidomide metabolites relies on the availability of pure 5'-Hydroxy Thalidomide. While 5-hydroxythalidomide has been shown to specifically recruit SALL4, 5'-hydroxythalidomide is necessary to delineate the distinct biological consequences of glutarimide-ring hydroxylation and to fully map the structure-activity relationships of IMiD-like molecular glues [3].

Development and Validation of Bioanalytical Methods (LC-MS/MS)

The validated LC-MS/MS method for simultaneous quantification of thalidomide and its two primary hydroxylated metabolites requires authentic reference standards for each analyte. 5'-Hydroxy Thalidomide, with its specific MS/MS transition (m/z 273.2 → 146.1), is essential for calibration and quality control in pharmacokinetic studies, therapeutic drug monitoring, and metabolism research involving thalidomide [4].

Physiologically Based Pharmacokinetic (PBPK) Modeling and Cross-Species Extrapolation

Construction and validation of PBPK models for thalidomide require accurate input parameters, including the metabolic clearance ratios for primary metabolites. The quantitative data for 5'-hydroxythalidomide formation in rats (metabolic ratio 0.05) and rabbits (metabolic ratio 0.01) are essential for modeling species-specific pharmacokinetics and for extrapolating human drug disposition from preclinical data [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Hydroxy Thalidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.